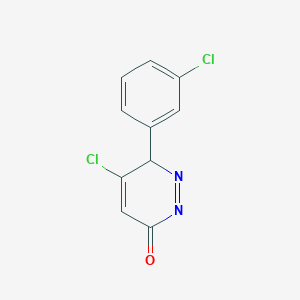
4-Chloro-3-(3-chlorophenyl)-5,6Hpyradazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(3-chlorophenyl)-5,6Hpyradazin-6-one (hereafter referred to as C3CP5H6P6) is a synthetic compound of pyradazinone, which has been found to have a wide range of potential applications in scientific research. C3CP5H6P6 is a white crystalline solid with a melting point of 300°C. It is soluble in water and has a molecular weight of 472.89 g/mol. C3CP5H6P6 can be synthesized through several methods, including the reaction of 3-chlorobenzoyl chloride with 5,6-dihydropyridazin-3-one in the presence of a base such as sodium hydroxide.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Several studies have focused on synthesizing various derivatives and evaluating their antimicrobial activities. For instance, a synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showed moderate antimicrobial activity against bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains like Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).
Molecular Structure and Spectroscopic Analysis
- Research on the molecular structure, spectroscopic, and quantum chemical analysis of derivatives has been conducted. For example, a study on 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone revealed insights into the molecule's structure and antimicrobial activity (Sivakumar et al., 2021).
Luminescent Properties in Platinum(II) Complexes
- The compound has been studied in the context of luminescent properties in metal complexes. A study on luminescent mono- and binuclear cyclometalated platinum(II) complexes of 6-Phenyl-2,2‘-bipyridines, including 4-chlorophenyl derivatives, was conducted to examine fluid- and solid-state interactions (Lai et al., 1999).
Anticancer and Antimicrobial Agents
- Derivatives have been synthesized and evaluated as potential anticancer and antimicrobial agents. For instance, new 1,3-oxazole clubbed pyridyl-pyrazolines were studied for their anticancer activity and exhibited promising results against cancer cell lines (Katariya et al., 2021).
properties
IUPAC Name |
4-chloro-3-(3-chlorophenyl)-3H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-3-1-2-6(4-7)10-8(12)5-9(15)13-14-10/h1-5,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFNIHFALMDKFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2C(=CC(=O)N=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine hydrochloride](/img/structure/B1391209.png)
![{4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid](/img/structure/B1391211.png)
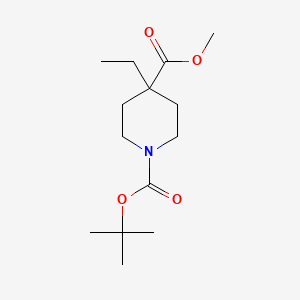
![1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1391215.png)
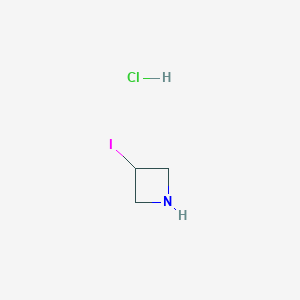
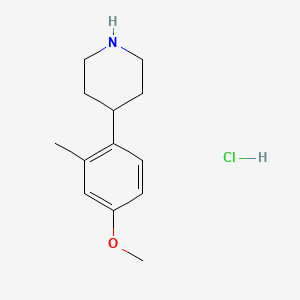


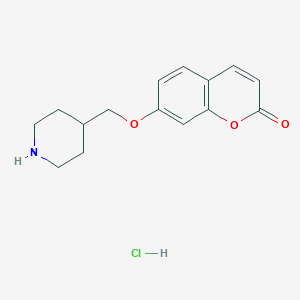

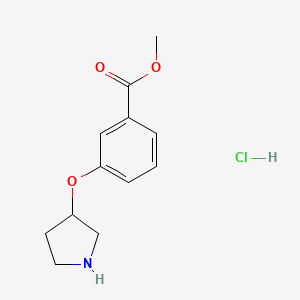
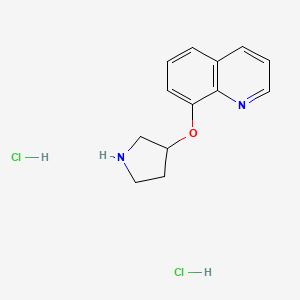
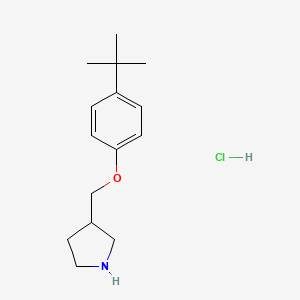
![4-[4-(tert-Butyl)phenyl]piperidine hydrochloride](/img/structure/B1391232.png)